3-Aminobenzo[e][1,2,4]triazin-7-ol
CAS No.: 877874-01-6
Cat. No.: VC3235142
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
![3-Aminobenzo[e][1,2,4]triazin-7-ol - 877874-01-6](/images/structure/VC3235142.png)
Specification
CAS No. | 877874-01-6 |
---|---|
Molecular Formula | C7H6N4O |
Molecular Weight | 162.15 g/mol |
IUPAC Name | 3-amino-1,2,4-benzotriazin-7-ol |
Standard InChI | InChI=1S/C7H6N4O/c8-7-9-5-2-1-4(12)3-6(5)10-11-7/h1-3,12H,(H2,8,9,11) |
Standard InChI Key | HUJVEXOUCQWRFM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)N=NC(=N2)N |
Canonical SMILES | C1=CC2=C(C=C1O)N=NC(=N2)N |
Introduction
Physical and Chemical Properties
3-Aminobenzo[e] triazin-7-ol is a heterocyclic compound with significant presence in chemical research. It possesses a distinctive molecular structure featuring a benzotriazine core with strategically positioned functional groups. The compound is also known by its synonym 3-amino-1H-1,2,4-benzotriazin-7-one, suggesting potential tautomeric forms between the hydroxy and keto configurations . The compound's complete identification and fundamental physical properties are essential for understanding its chemical behavior and potential applications.
Basic Identification
The compound is uniquely identified through several standardized parameters in chemical databases and literature. Its Chemical Abstracts Service (CAS) registry number is 877874-01-6, providing a unique identifier that distinguishes it from other chemical compounds . The molecular formula C7H6N4O indicates its composition of 7 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The precise molecular weight of 3-Aminobenzo[e] triazin-7-ol is 162.14900 g/mol, with an exact mass of 162.05400 .
Physicochemical Parameters
The physical properties of 3-Aminobenzo[e] triazin-7-ol reveal important characteristics about its behavior under various conditions. The compound has a density of 1.56 g/cm³, indicating its relatively compact molecular packing . Its boiling point is notably high at 468.005°C at 760 mmHg, suggesting strong intermolecular forces and significant thermal stability . The flash point, recorded at 236.841°C, further confirms its thermal stability and indicates safety considerations for handling at elevated temperatures .
The following table presents the comprehensive physicochemical properties of 3-Aminobenzo[e] triazin-7-ol:
Property | Value |
---|---|
CAS Number | 877874-01-6 |
Molecular Formula | C7H6N4O |
Molecular Weight | 162.14900 g/mol |
Exact Mass | 162.05400 |
Density | 1.56 g/cm³ |
Boiling Point | 468.005°C at 760 mmHg |
Flash Point | 236.841°C |
Index of Refraction | 1.801 |
PSA | 85.65000 |
LogP | 0.24270 |
Synthesis Methodologies
The synthesis of 3-Aminobenzo[e] triazin-7-ol has been documented with specific protocols that achieve good yields. Understanding these synthetic routes is crucial for laboratory preparation and potential scale-up for research or industrial applications. The primary synthetic pathway involves a reduction reaction of a precursor molecule.
Purification and Characterization
Upon completion of the reaction, the resulting dark solution undergoes filtration through a short pad of silica gel to remove the catalyst . The solvent is subsequently removed under vacuum to produce a dirty-brown solid. The crude product is purified through a recrystallization process involving heating in a 1:1 mixture of ethyl acetate and methanol (40 mL each) to reflux for approximately 10 minutes . After cooling to ambient temperature, the solid is collected by filtration and washed sequentially with 40 mL of ethyl acetate and 40 mL of diethyl ether .
The final product appears as a greenish solid with a yield of 3.2 g, representing a 76% yield of the theoretical amount . The synthesized compound has been characterized by proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6), showing the following chemical shifts: δ 7.18 (s, 1H), 7.36 (d, J = 2.6 Hz, 1H), 7.40-7.42 (dd, J₁ = 9.1 Hz, J₂ = 2.6 Hz, 1H), 7.45-7.46 (d, J = 9.1 Hz, 1H) . These spectral data confirm the structure and purity of the synthesized 3-Aminobenzo[e] triazin-7-ol.
Research Context and Applications
The research significance of 3-Aminobenzo[e] triazin-7-ol can be understood within the broader context of heterocyclic chemistry and potential applications in medicinal chemistry and materials science.
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